REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].[OH2:9]>>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1]([NH2:2])=[O:9]
|
Name
|
|
Quantity
|
0.205 mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC=C1
|
Name
|
nitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring briefly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser and magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to reflux
|
Type
|
FILTRATION
|
Details
|
15 minutes, the resin is filtered off
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
washed with 100 ml
|
Type
|
CUSTOM
|
Details
|
The combined filtrates are evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting solid dried under vacuum at 80°C
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.6 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |